molecular formula C14H26N2O2 B153141 Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 189333-03-7

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B153141
CAS No.: 189333-03-7
M. Wt: 254.37 g/mol
InChI Key: UTFBOGXIVNMTCO-UHFFFAOYSA-N
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Description

Tert-butyl 2,9-diazaspiro[55]undecane-2-carboxylate is a synthetic organic compound with the molecular formula C14H26N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Scientific Research Applications

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Safety and Hazards

The safety information for Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is a complex organic compound that has potential applications in medicinal chemistry and organic synthesis . .

Mode of Action

The mode of action of Tert-butyl 2,9-diazaspiro[5It is known to be used as a reagent and intermediate in organic synthesis reactions

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl 2,9-diazaspiro[5It is known that it can be used to synthesize biologically active molecules, such as antitumor agents and antibiotics , suggesting that it may interact with biochemical pathways related to these functions.

Result of Action

The molecular and cellular effects of Tert-butyl 2,9-diazaspiro[5As an intermediate in organic synthesis reactions, it is likely to contribute to the formation of other biologically active compounds .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2,9-diazaspiro[5It is known that the compound is sensitive to light and should be stored in a refrigerator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves the reaction of a suitable amine with a tert-butyl ester. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the amine under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
  • Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
  • Tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

Uniqueness

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions.

Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFBOGXIVNMTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634061
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189333-03-7
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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